Vamorolone (VBP15) is a first-in-class dissociative steroidal anti-inflammatory drug currently under investigation for the treatment of Duchenne muscular dystrophy (DMD) and other inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a dissociative glucocorticoid receptor (GR) ligand due to its unique pharmacological profile. [, , , ] Unlike traditional corticosteroids like prednisone and deflazacort, vamorolone demonstrates a reduced side effect profile while retaining anti-inflammatory efficacy. [, , , , , , , , , , , , ] This characteristic makes it a promising candidate for treating chronic inflammatory conditions where long-term steroid use is necessary but often limited by adverse effects. [, , , , , ]
Vamorolone is synthesized from the steroid backbone but lacks a hydroxyl group at the C11 position, which alters its interaction with glucocorticoid receptors. This modification allows vamorolone to act as a biased ligand, providing anti-inflammatory effects while reducing the risk of adrenal suppression and other adverse effects typically seen with corticosteroids like prednisone and deflazacort .
The synthesis of vamorolone involves several steps that modify the steroid structure to eliminate the C11 hydroxyl group. The compound was developed through a series of chemical reactions that aimed to enhance its therapeutic efficacy while reducing side effects. The synthesis process includes:
The efficacy of vamorolone has been evaluated through various clinical trials, demonstrating significant improvements in muscle function metrics such as time to stand from supine position (TTSTAND) and time to run/walk 10 meters (TTRW) after 24 weeks of treatment .
Vamorolone's molecular formula is . Its structural modifications allow it to interact differently with glucocorticoid receptors compared to traditional steroids. The absence of the hydroxyl group at the C11 position is crucial for its dissociative properties.
This structure contributes to its unique pharmacological profile, allowing for effective anti-inflammatory action while minimizing systemic side effects .
Vamorolone undergoes various chemical reactions that are critical for its therapeutic activity:
Vamorolone's mechanism of action involves:
Vamorolone is primarily studied for its application in treating Duchenne muscular dystrophy. Its unique properties make it suitable for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3